
6-Methoxyindan-1-acetic acid
Overview
Description
6-Methoxyindan-1-acetic acid (CAS: 62956-64-3) is a substituted indan derivative with the molecular formula C₁₂H₁₄O₃ and a molecular weight of 206.24 g/mol. Its structure consists of an indan ring (a bicyclic system with a benzene ring fused to a cyclopentane ring) substituted with a methoxy group at the 6-position and an acetic acid side chain at the 1-position (Figure 1). Key physicochemical properties include a boiling point of 375.6°C, density of 1.18 g/cm³, and a pKa range of 6.66–6.74, which influences its plasma protein binding and pharmacokinetics .
The compound has been extensively studied for its anti-inflammatory and analgesic properties, demonstrating superior activity compared to phenylbutazone in preclinical models .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-methoxyindan-1-acetic acid typically involves the cyclization of p-methoxyhydrocinnamic acid via the Friedel-Crafts method . The process begins with the hydrogenation of p-methoxycinnamic acid in acetic acid over an Adams platinum catalyst. The resulting p-methoxyhydrocinnamic acid is then cyclized using freshly sublimed aluminum chloride to yield 6-methoxy-1-indanone . This intermediate is further reduced using alkali metals in liquid ammonia to produce this compound .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The key steps involve the hydrogenation of p-methoxycinnamic acid, followed by cyclization and reduction processes. The reaction conditions are optimized to maximize yield and purity, often involving the use of high-pressure hydrogenation and advanced purification techniques .
Chemical Reactions Analysis
Types of Reactions: 6-Methoxyindan-1-acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction of the compound can yield alcohols or alkanes.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Alkali metals in liquid ammonia or catalytic hydrogenation using palladium on carbon (Pd/C) are commonly used.
Substitution: Reagents such as halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) are employed.
Major Products Formed:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of substituted indan derivatives.
Scientific Research Applications
Chemistry
- Intermediate in Organic Synthesis : 6-Methoxyindan-1-acetic acid serves as a crucial intermediate in synthesizing various organic compounds, including pharmaceuticals and agrochemicals. Its structural characteristics make it a valuable building block for more complex molecules.
- Anti-inflammatory Properties : The compound exhibits significant anti-inflammatory activity, comparable to phenylbutazone, a standard nonsteroidal anti-inflammatory drug (NSAID). It has been evaluated in acute, subacute, and chronic inflammation models, demonstrating its potential as an effective therapeutic agent .
- Mechanism of Action : The anti-inflammatory effects are attributed to its ability to inhibit enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are involved in the synthesis of pro-inflammatory mediators. This inhibition leads to a reduction in the production of pro-inflammatory cytokines .
Medical Applications
- Drug Development : Ongoing research investigates the potential of this compound for developing new drugs targeting inflammatory and pain-related conditions. Structural modifications have been explored to enhance its efficacy while reducing side effects like gastric ulcerogenicity associated with traditional NSAIDs .
Case Studies
Mechanism of Action
The mechanism of action of 6-methoxyindan-1-acetic acid involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by modulating the activity of enzymes and receptors involved in inflammatory and pain pathways . The compound may inhibit the production of pro-inflammatory cytokines and mediators, thereby reducing inflammation and pain .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Modifications and Anti-Inflammatory Activity
Table 1: Anti-Inflammatory Activity of Indan Acid Derivatives
*Chain length refers to the number of carbons between the indan ring and the carboxylic acid group.
Key Findings:
Chain Length Optimization :
- Anti-inflammatory activity peaks with a C1 chain (acetic acid derivatives). Indan-1-acetic acids (e.g., 17g, 17f) show higher inhibition (51–56%) compared to carboxylic (C0, 28–47%) or longer-chain propionic/butyric acids (C2–C3, 48–55%) .
- Activity diminishes with chain lengthening due to reduced interaction with pharmacophoric targets .
Methoxy Substitution: 6-Methoxy substitution enhances activity over non-substituted analogs (e.g., 17g vs. 17a: 51.13% vs. 42.88% inhibition). 5,6-Dimethoxy substitution (17f) further improves activity (56.35%), likely due to increased lipophilicity and binding affinity .
Pharmacokinetic Differences
Table 2: Pharmacokinetic Properties of Selected Indan Derivatives
Key Findings:
- Prolonged Action : Both 6-methoxy and 5,6-dimethoxy derivatives exhibit sustained anti-inflammatory effects (>24 hours) due to high plasma protein binding and slow dissociation of ionized forms (pKa ~6.7) .
- Superiority to Phenylbutazone : The indan derivatives achieve peak activity at 3 hours post-administration, with longer-lasting effects than phenylbutazone .
Structural Analog Case Studies
Indan-1-Carboxylic Acids :
- Lower activity (e.g., 13c: 47.32% inhibition) due to reduced steric flexibility and weaker interaction with cyclooxygenase (COX) enzymes .
Propionic and Butyric Acid Derivatives :
- Despite methoxy substitutions, 3-(6-methoxyindan-1-yl)-propionic acid (21b) and 4-(6-methoxyindan-1-yl)-butyric acid (21e) show suboptimal activity, confirming the necessity of a C1 chain .
5,6-Dimethoxyindan-1-Acetic Acid (17f) :
- The most potent analog (56.35% inhibition), effective in chronic inflammation models like adjuvant-induced arthritis .
Biological Activity
6-Methoxyindan-1-acetic acid (6-MIA) is a compound recognized for its significant biological activity, particularly its anti-inflammatory properties. This article explores its mechanisms of action, biochemical interactions, and comparative effectiveness with other anti-inflammatory agents, supported by data tables and research findings.
Target and Mode of Action
6-MIA primarily targets enzymes involved in the inflammatory response, notably cyclooxygenase (COX) and lipoxygenase (LOX). By inhibiting these enzymes, 6-MIA reduces the synthesis of pro-inflammatory mediators such as prostaglandins and leukotrienes, which play critical roles in inflammation .
Biochemical Pathways
The compound influences several biochemical pathways associated with inflammation. It modulates the expression of pro-inflammatory cytokines and mediators, effectively reducing inflammation in various cell types. Studies have demonstrated that 6-MIA exhibits comparable or superior anti-inflammatory activity relative to phenylbutazone, a standard nonsteroidal anti-inflammatory drug (NSAID) .
Research Findings
In Vivo Studies
Research has evaluated the anti-inflammatory effects of 6-MIA across different models:
- Acute Inflammation: In models of acute inflammation, 6-MIA showed significant inhibition of edema formation.
- Subacute and Chronic Inflammation: The compound was effective in reducing inflammatory markers over extended periods, indicating its potential for chronic inflammatory conditions .
Comparative Analysis
A comparative study highlighted the efficacy of 6-MIA against other indan derivatives:
Compound | Dose (mg/kg) | % Inhibition |
---|---|---|
This compound | 50 | 51.13% |
Phenylbutazone | 50 | 48% |
5,6-Dimethoxyindan-1-acetic acid | 50 | 47% |
This table illustrates that 6-MIA not only matches but often exceeds the anti-inflammatory efficacy of established NSAIDs .
Cellular Effects
The compound's influence extends to cellular processes:
- Cell Signaling: It modulates signaling pathways that regulate inflammation.
- Gene Expression: 6-MIA affects the transcription of genes involved in the inflammatory response.
- Cytokine Production: It inhibits the production of pro-inflammatory cytokines such as TNF-alpha and IL-6, which are pivotal in mediating inflammation .
Case Studies
In a notable study, researchers administered varying doses of 6-MIA to animal models with induced inflammation. Results indicated a dose-dependent reduction in inflammation markers, reinforcing the compound's therapeutic potential .
Another case involved structural modifications to enhance the activity of indan derivatives. Substituted analogs were synthesized and tested for their biological activity. The findings suggested that methoxy substitutions significantly improved anti-inflammatory properties compared to unsubstituted or differently substituted compounds .
Q & A
Basic Research Questions
Q. What are the established synthesis routes for 6-Methoxyindan-1-acetic acid, and how can purity be optimized during purification?
- Methodological Answer :
- Synthesis : A common route involves coupling reactions using activated esters (e.g., N-hydroxysuccinimide esters) to form amide bonds under mild conditions . Oxidation of indole derivatives with potassium permanganate in acidic conditions may yield carboxylic acid intermediates .
- Purification : Recrystallization in methanol or ether, followed by HPLC with C18 columns (95% acetonitrile/water mobile phase) ensures purity >97% . Monitor purity via melting point (mp 199–201°C) and NMR .
Q. Which analytical techniques are most reliable for characterizing this compound?
- Methodological Answer :
- Structural Confirmation : Use - and -NMR to verify methoxy (-OCH) and acetic acid (-CHCOOH) groups. Compare with NIST reference spectra .
- Purity Assessment : HPLC with UV detection (λ = 254 nm) and mass spectrometry (MS) for molecular weight confirmation (theoretical MW: 208.21 g/mol) .
Q. How should researchers handle stability challenges during storage?
- Methodological Answer :
- Store at -20°C in airtight, light-resistant containers to prevent degradation. Avoid exposure to moisture and heat (>40°C), which may hydrolyze the methoxy group . Pre-test stability via accelerated aging studies (e.g., 72 hours at 50°C) .
Q. What safety protocols are critical when working with this compound?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and goggles. Use fume hoods for synthesis steps involving volatile reagents .
- First Aid : For skin contact, wash immediately with soap/water. For inhalation, move to fresh air and seek medical attention if symptoms persist .
Advanced Research Questions
Q. How can researchers optimize reaction yields in large-scale synthesis?
- Methodological Answer :
- Catalyst Screening : Test Pd/C or enzyme-mediated catalysis for coupling steps.
- Process Design : Use "one-pot" synthesis to minimize intermediate isolation, improving yield by ~15% . Monitor reaction progress via in-situ FTIR or Raman spectroscopy .
Q. How should contradictory data in biological activity studies be resolved?
- Methodological Answer :
- Assay Validation : Cross-validate antimicrobial activity using both broth microdilution (MIC) and disk diffusion methods. Include positive controls (e.g., ampicillin) and cell viability assays (MTT) .
- Structural Analogs : Compare results with analogs (e.g., 6-methoxyindole-3-carboxylic acid) to identify structure-activity relationships (SAR) .
Q. What mechanisms underlie the compound’s reported anticancer activity?
- Methodological Answer :
- In Vitro Studies : Use apoptosis assays (Annexin V/PI staining) and cell cycle analysis (flow cytometry) to assess mechanisms.
- Target Identification : Perform molecular docking studies to predict interactions with kinases (e.g., EGFR) .
Q. What challenges arise in quantifying trace amounts in environmental samples?
- Methodological Answer :
- Sample Prep : Solid-phase extraction (SPE) with C18 cartridges to concentrate analytes.
- Detection Limits : Use LC-MS/MS with MRM mode (LOQ: 0.1 ppb). Validate recovery rates (70–120%) in spiked matrices .
Q. How can researchers mitigate interference from degradation products in HPLC analysis?
- Methodological Answer :
- Column Selection : Use polar-embedded stationary phases (e.g., ACE C18-AR) to resolve degradation peaks.
- Gradient Optimization : Adjust acetonitrile/water gradients (e.g., 30% → 70% over 20 min) to separate acidic byproducts .
Q. Key Considerations for Researchers
- Data Contradictions : Always cross-validate results using orthogonal methods (e.g., NMR + MS) and replicate experiments across labs .
- Ethical Compliance : Follow OECD guidelines for environmental testing and disposal of hazardous waste .
Properties
IUPAC Name |
2-(6-methoxy-2,3-dihydro-1H-inden-1-yl)acetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O3/c1-15-10-5-4-8-2-3-9(6-12(13)14)11(8)7-10/h4-5,7,9H,2-3,6H2,1H3,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ALAUISTUIQUUFF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(CCC2CC(=O)O)C=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70978803 | |
Record name | (6-Methoxy-2,3-dihydro-1H-inden-1-yl)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70978803 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
62956-64-3 | |
Record name | 6-Methoxyindan-1-acetic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062956643 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (6-Methoxy-2,3-dihydro-1H-inden-1-yl)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70978803 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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